molecular formula C18H23NO2 B502122 2-{[2-(Benzyloxy)benzyl]amino}butan-1-ol

2-{[2-(Benzyloxy)benzyl]amino}butan-1-ol

Cat. No.: B502122
M. Wt: 285.4g/mol
InChI Key: RBIDXKYFWJTIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(Benzyloxy)benzyl]amino}butan-1-ol is a synthetic amino alcohol derivative featuring a benzyloxy-substituted benzylamine group linked to a butanol backbone. Its synthesis typically involves the coupling of a benzyloxy-substituted benzaldehyde with an amino alcohol precursor, followed by reduction to stabilize the amine group.

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4g/mol

IUPAC Name

2-[(2-phenylmethoxyphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C18H23NO2/c1-2-17(13-20)19-12-16-10-6-7-11-18(16)21-14-15-8-4-3-5-9-15/h3-11,17,19-20H,2,12-14H2,1H3

InChI Key

RBIDXKYFWJTIMW-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC=CC=C1OCC2=CC=CC=C2

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Synthetic Yield (%)
2-{[2-(Benzyloxy)benzyl]amino}butan-1-ol Benzyloxybenzylamine + butanol 2-benzyloxy, butanol chain Not reported
YTK-A76 (2-(2-((3,4-bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol) Bis-benzyloxybenzylamine + ethoxyethanol 3,4-bis(benzyloxy), ethoxyethanol chain 39.1
HP (2-(4-hydroxybenzyloxy)ethanol) Phenolic benzyloxy + ethanol 4-hydroxybenzyloxy Not applicable
GN (2-(3,4-dimethoxybenzyloxy)ethanol) Non-phenolic benzyloxy + ethanol 3,4-dimethoxy Not applicable

Key Observations :

  • Synthetic Efficiency: YTK-A76, a bis-benzyloxy derivative, achieves a moderate yield (39.1%) via reductive amination using sodium triacetoxyborohydride .
  • Substituent Effects: Evidence from lignin model compounds (e.g., HP, GN) highlights that phenolic (P-type) benzyloxy groups (e.g., 4-hydroxybenzyloxy in HP) exhibit faster reaction rates in acid-catalyzed benzyl cation formation compared to non-phenolic (N-type) analogs (e.g., 3,4-dimethoxy in GN) . While 2-{[2-(Benzyloxy)benzyl]amino}butan-1-ol lacks a phenolic group, its reactivity in acidic or oxidative environments may still correlate with substituent electronic effects.

Reactivity and Stability Trends

Table 2: Reaction Rate Constants (k) of Benzyloxy Derivatives in Acidic Conditions

Compound Substituent Type Nucleus Type Pseudo-First-Order Rate Constant (k, min⁻¹)
HP Phenolic (P) H (p-hydroxyphenyl) 0.148
GP Phenolic (P) G (guaiacyl) 0.072
SP Phenolic (P) S (syringyl) 0.031
HN Non-phenolic (N) H 0.008
GN Non-phenolic (N) G 0.004

Implications for 2-{[2-(Benzyloxy)benzyl]amino}butan-1-ol:

  • The compound’s 2-benzyloxy group (non-phenolic, N-type) is expected to confer slower degradation or cation formation under acidic conditions compared to phenolic analogs like HP.
  • The H > G > S hierarchy in reaction rates suggests that substituent position (e.g., para vs. ortho/meta) significantly impacts stability, which may inform design modifications for enhanced durability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.